molecular formula C15H11ClN6S B2770951 5-Chloro-6-[(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)amino]pyridine-3-carbonitrile CAS No. 2415554-83-3

5-Chloro-6-[(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)amino]pyridine-3-carbonitrile

Cat. No. B2770951
CAS RN: 2415554-83-3
M. Wt: 342.81
InChI Key: MHLWFJANDVVRKY-UHFFFAOYSA-N
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Description

This compound is a heterocyclic compound with a pyrimidine nucleus, which is an essential base component of the genetic material of deoxyribonucleic acid . It has been described with a wide range of biological potential including anticancer , antiviral , antimicrobial , anti-inflammatory , analgesic , antioxidant and antimalarial activities.


Synthesis Analysis

The synthesis of thieno[3,2-d]pyrimidin-4-ones, which is a similar compound, involves heating the respective thiophene-2-carboxamides in formic acid . The reaction of compounds with 2,2,6-trimethyl-4H-1,3-dioxin-4-one (TMD) in xylene produced the β-keto amides .


Molecular Structure Analysis

The structural and isoelectronic characteristics of thienopyrimidine-containing compounds are similar to those of purine . They have become an attractive structural feature in the production of pharmaceutical drugs .


Chemical Reactions Analysis

The cyclization of some amines under the action of phosphorus oxychloride led to the formation of new heterorings: imidazo[1,2-c]pyrimidine and pyrimido[1,2-c]pyrimidine .


Physical And Chemical Properties Analysis

The compound is a white solid with a melting point of 121–122°C . The 1H NMR spectrum and 13C NMR spectrum have been reported .

Scientific Research Applications

Synthesis and Structural Analysis

The compound 5-Chloro-6-[(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)amino]pyridine-3-carbonitrile is involved in various synthetic processes to create diverse heterocyclic compounds. For example, Abdel-rahman, Bakhite, and Al-Taifi (2002) have demonstrated the synthesis of pyridothienopyrimidines and pyridothienotriazines, which are crucial in the development of new chemical entities with potential biological activities (Abdel-rahman, Bakhite, & Al-Taifi, 2002). Similarly, Clark, Shahhet, Korakas, and Varvounis (1993) explored the synthesis of thieno[2,3-d]pyrimidines from related intermediates, highlighting the chemical versatility and potential of such compounds in creating novel molecular structures (Clark, Shahhet, Korakas, & Varvounis, 1993).

Biological and Pharmacological Potential

The compound and its derivatives show promise in biological and pharmacological research. Rostamizadeh, Nojavan, Aryan, Sadeghian, and Davoodnejad (2013) synthesized pyrazolo[3,4-d]pyrimidine derivatives from related compounds, evaluating their antibacterial activity. This highlights the potential use of these compounds in developing new antimicrobial agents (Rostamizadeh et al., 2013). Additionally, Abdel-Mohsen and Geies (2008) reported the synthesis of compounds like 1H-pyrrolo[2,3-b]pyridine, showcasing the potential of these compounds in creating diverse chemical entities with possible therapeutic applications (Abdel-Mohsen & Geies, 2008).

Future Directions

Continued research in the field of new heterocyclic compounds, including this one, is important . The compound’s diverse pharmacological properties make it a promising candidate for further study in various medical applications .

properties

IUPAC Name

5-chloro-6-[(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)amino]pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN6S/c16-11-3-9(4-17)5-18-14(11)21-10-6-22(7-10)15-13-12(1-2-23-13)19-8-20-15/h1-3,5,8,10H,6-7H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHLWFJANDVVRKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=NC=NC3=C2SC=C3)NC4=C(C=C(C=N4)C#N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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